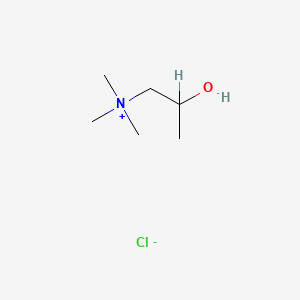
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride
Overview
Description
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, commonly known as 1-Propanaminium-2-hydroxy-N,N,N-trimethyl chloride, is a highly versatile compound with a wide range of applications in scientific research. It is a quaternary ammonium salt with a unique structure that can be used as a reagent, catalyst, or surfactant in laboratory experiments. Its properties make it an ideal choice for a variety of applications, including synthesis of other compounds, chemical reactions, and biological studies.
Scientific Research Applications
Crystallography
- The crystal structure of 2-acetoxy-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride, a derivative of the compound, has been analyzed, confirming its extended conformation and differing from previous reports in the literature (Weber et al., 1995).
Polymer Science
- Studies on water-soluble 1-substituted derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-1-propanaminium chloride salts have revealed their spectroscopic, photochemical, and photopolymerization properties. These studies indicate that substitution in the 1-position affects charge-transfer character and photopolymerization activity (Allen et al., 1993).
Photochemistry
- The photopolymerization and photochemistry of water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts have been explored. Methyl substitution enhances the photopolymerization of certain methacrylates in water, with specific substitutions proving more effective (Allen et al., 1986).
Organic Synthesis
- Efficient and safe synthesis methods have been developed for compounds such as 3-carboxy-(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, used as a carnitine palmitoyltransferase I inhibitor (Prashad et al., 2002).
Spectroscopic Analysis
- A study on 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide using FT-IR, FT-Raman, UV–vis, and NMR spectra provided insights into the vibrational frequencies and molecular interactions of the compound (Manjusha et al., 2019).
Additional Applications
- The compound has been studied for its applications in dentistry, specifically in improving the bond strength of resin composites to dentin or enamel (Hayakawa et al., 1999; Hayakawa et al., 1992).
- Its role in corrosion inhibition of metals and antibacterial activity has also been investigated (Sangeetha et al., 2015; Xu et al., 2011).
Mechanism of Action
Target of Action
Beta-Methylcholine chloride, also known as Methacholine , is a non-specific cholinergic agonist that primarily targets the muscarinic receptors in the lungs . These receptors play a crucial role in the contraction of the smooth muscle in the airways .
Mode of Action
Methacholine interacts with its targets by acting as a parasympathomimetic bronchoconstrictor . It stimulates the muscarinic receptors, leading to the contraction of the airway smooth muscle . This interaction results in bronchoconstriction, which is more significant in patients with asthma than those without .
Biochemical Pathways
The activation of muscarinic receptors by Methacholine leads to the contraction of the airway smooth muscle, a phenomenon known as airway hyperresponsiveness (AHR) . This is a complex condition associated with asthma, where the airways excessively contract in response to stimuli, reducing pulmonary function and causing symptoms such as difficulty breathing .
Pharmacokinetics
Methacholine has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes . It is broken down at a relatively slow rate within the body, due to its relative resistance to acetylcholinesterases .
Result of Action
The primary result of Methacholine’s action is bronchoconstriction . In patients with airway hyperreactivity (AHR), a lower dose of Methacholine is required to induce bronchoconstriction . This forms the basis for the Methacholine challenge test to diagnose AHR .
Biochemical Analysis
Biochemical Properties
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride plays a significant role in biochemical reactions, particularly in the cationization of starch and other polysaccharides . It interacts with enzymes such as amylases and cellulases, enhancing their activity by modifying the substrate’s surface properties. This compound also interacts with proteins and other biomolecules, forming stable complexes that can alter their biochemical behavior .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism . For instance, it can enhance the uptake of nutrients by altering the cell membrane’s permeability, leading to increased metabolic activity. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites . This compound also affects gene expression by binding to DNA or RNA, altering the transcription and translation processes. These interactions result in changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve nutrient uptake . At high doses, it can cause toxic effects, such as cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can enhance the activity of certain metabolic pathways, such as glycolysis and the citric acid cycle, by increasing the availability of substrates and cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, influencing its overall activity and function. The compound can accumulate in certain cellular compartments, leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .
properties
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUHDEGJEGHQKL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7562-87-0 (Parent) | |
| Record name | beta-Methylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883835 | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2382-43-6 | |
| Record name | (2-Hydroxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-METHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72A0BR9CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does beta-methylcholine chloride interact with the body?
A1: Beta-methylcholine chloride acts as a cholinergic agonist, primarily stimulating muscarinic receptors in the parasympathetic nervous system. [] This stimulation mimics the actions of acetylcholine, a naturally occurring neurotransmitter. []
Q2: What are the downstream effects of beta-methylcholine chloride binding to muscarinic receptors?
A2: Binding to muscarinic receptors triggers various physiological responses, including:
- Cardiovascular: Decreased heart rate, decreased blood pressure, and vasodilation. [, ]
- Gastrointestinal: Increased smooth muscle contraction in the gastrointestinal tract, potentially aiding in conditions like postoperative ileus. []
- Glandular: Increased secretions from salivary, sweat, and bronchial glands. [, ]
- Ocular: Pupillary constriction (miosis). []
Q3: Does beta-methylcholine chloride show selectivity towards specific muscarinic receptor subtypes?
A3: Research suggests that within the scope of conducted experiments, no selective affinity of beta-methylcholine chloride for specific muscarinic receptor subtypes was observed. [] Further studies may be needed to fully elucidate any potential subtype selectivity.
Q4: Can the effects of beta-methylcholine chloride be blocked?
A4: Yes, the effects of beta-methylcholine chloride can be blocked by muscarinic antagonists, such as atropine sulfate. [, , ] Atropine competitively binds to muscarinic receptors, preventing the actions of acetylcholine and cholinergic agonists like beta-methylcholine chloride.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
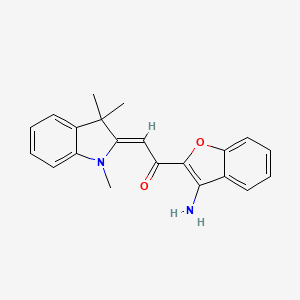
![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)
![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)
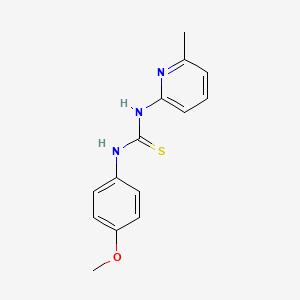
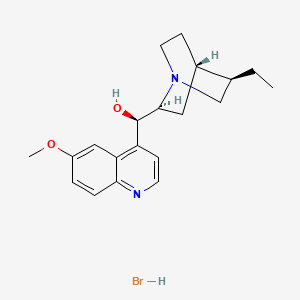
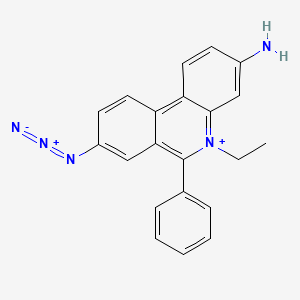

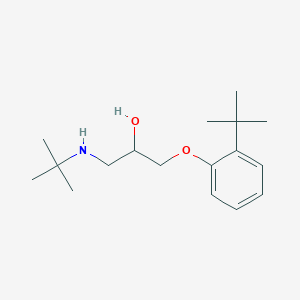
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)
![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)